molecular formula C9H10N2O2 B13864239 2-Oxo-N-(pyridin-4-yl)butanamide

2-Oxo-N-(pyridin-4-yl)butanamide

Cat. No.: B13864239
M. Wt: 178.19 g/mol
InChI Key: VCEFOGNSMMSOKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-N-(pyridin-4-yl)butanamide can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-(pyridin-4-yl)butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-Oxo-N-(pyridin-4-yl)butanamide is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research on potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-N-(pyridin-4-yl)butanamide is unique due to its specific oxo and amide functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and research applications sets it apart from similar compounds .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-oxo-N-pyridin-4-ylbutanamide

InChI

InChI=1S/C9H10N2O2/c1-2-8(12)9(13)11-7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,10,11,13)

InChI Key

VCEFOGNSMMSOKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)NC1=CC=NC=C1

Origin of Product

United States

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